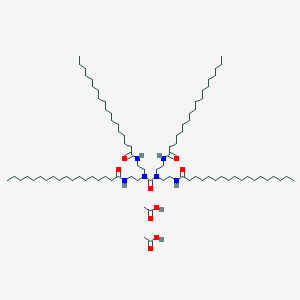
N,N',N'',N'''-(Carbonylbis(nitrilodiethylene))tetrastearamide diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’,N’‘,N’‘’-(Carbonylbis(nitrilodiethylene))tetrastearamide diacetate is an organic compound with the molecular formula C85H168N6O9 and a molar mass of 1418.27822 g/mol . It appears as a white to yellowish crystalline powder and is soluble in some organic solvents like alcohol and ketone but insoluble in water . This compound is primarily used as a complexing agent and chelating agent, forming stable complexes with metal ions, especially lanthanide and strontium ions .
Preparation Methods
The preparation of N,N’,N’‘,N’‘’-(Carbonylbis(nitrilodiethylene))tetrastearamide diacetate involves a multi-step synthetic route. A common method includes the reaction of triethylenediaminoethanol with sulfuric acid, followed by esterification with nitric acid, and finally a suitable acylation reaction to obtain the product . The industrial production methods are complex and require careful control of reaction conditions to ensure the purity and yield of the final product .
Chemical Reactions Analysis
N,N’,N’‘,N’‘’-(Carbonylbis(nitrilodiethylene))tetrastearamide diacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also undergo reduction reactions, although the specific conditions and reagents for these reactions are less commonly reported.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common reagents used in these reactions include strong acids, bases, and oxidizing agents . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N,N’,N’‘,N’‘’-(Carbonylbis(nitrilodiethylene))tetrastearamide diacetate has a wide range of scientific research applications:
Chemistry: It is used as a complexing agent and chelating agent in various chemical reactions and processes.
Biology: The compound’s ability to form stable complexes with metal ions makes it useful in biological studies, particularly in the study of metal ion interactions with biological molecules.
Medicine: Its chelating properties are explored for potential medical applications, including the treatment of metal ion poisoning.
Mechanism of Action
The mechanism of action of N,N’,N’‘,N’‘’-(Carbonylbis(nitrilodiethylene))tetrastearamide diacetate involves its ability to form stable complexes with metal ions. This chelation process involves the coordination of the compound’s nitrogen and oxygen atoms with the metal ions, leading to the formation of stable, ring-like structures. These complexes can then participate in various chemical reactions, depending on the specific metal ion and reaction conditions .
Comparison with Similar Compounds
N,N’,N’‘,N’‘’-(Carbonylbis(nitrilodiethylene))tetrastearamide diacetate can be compared with other similar compounds, such as:
Ethylenediaminetetraacetic acid (EDTA): Both compounds are chelating agents, but N,N’,N’‘,N’‘’-(Carbonylbis(nitrilodiethylene))tetrastearamide diacetate has a more complex structure and higher molecular weight.
Diethylenetriaminepentaacetic acid (DTPA): Similar to EDTA, DTPA is also a chelating agent, but N,N’,N’‘,N’‘’-(Carbonylbis(nitrilodiethylene))tetrastearamide diacetate offers different coordination properties due to its unique structure.
The uniqueness of N,N’,N’‘,N’‘’-(Carbonylbis(nitrilodiethylene))tetrastearamide diacetate lies in its ability to form highly stable complexes with specific metal ions, making it particularly useful in specialized applications .
Properties
CAS No. |
68134-12-3 |
|---|---|
Molecular Formula |
C85H168N6O9 |
Molecular Weight |
1418.3 g/mol |
IUPAC Name |
acetic acid;N-[2-[bis[2-(octadecanoylamino)ethyl]carbamoyl-[2-(octadecanoylamino)ethyl]amino]ethyl]octadecanamide |
InChI |
InChI=1S/C81H160N6O5.2C2H4O2/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-61-65-77(88)82-69-73-86(74-70-83-78(89)66-62-58-54-50-46-42-38-34-30-26-22-18-14-10-6-2)81(92)87(75-71-84-79(90)67-63-59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)76-72-85-80(91)68-64-60-56-52-48-44-40-36-32-28-24-20-16-12-8-4;2*1-2(3)4/h5-76H2,1-4H3,(H,82,88)(H,83,89)(H,84,90)(H,85,91);2*1H3,(H,3,4) |
InChI Key |
FKNWTGBZBBKQNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCN(CCNC(=O)CCCCCCCCCCCCCCCCC)C(=O)N(CCNC(=O)CCCCCCCCCCCCCCCCC)CCNC(=O)CCCCCCCCCCCCCCCCC.CC(=O)O.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Tert-butyl-1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14163728.png)
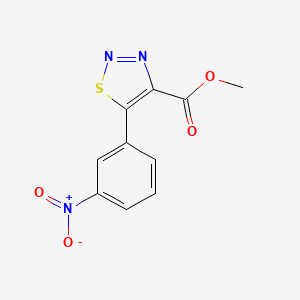

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-methyl-4-nitropyrazole-3-carboxamide](/img/structure/B14163755.png)
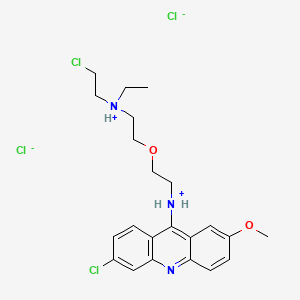
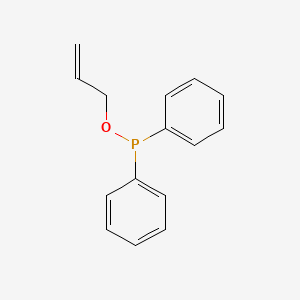
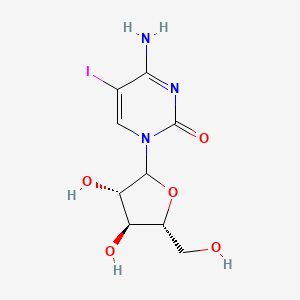
![(5E)-5-({[2-(dimethylamino)ethyl]amino}methylidene)-1-(3-methoxyphenyl)-2-sulfanylpyrimidine-4,6(1H,5H)-dione](/img/structure/B14163782.png)
![N-[4-(quinolin-8-ylsulfamoyl)phenyl]acetamide](/img/structure/B14163792.png)
![6-[5-(4-tert-Butylphenyl)[2,4'-bipyrimidin]-4(3H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14163803.png)
![(E)-3-(furan-2-yl)-N-[(4-methoxyphenyl)carbamothioyl]prop-2-enamide](/img/structure/B14163811.png)
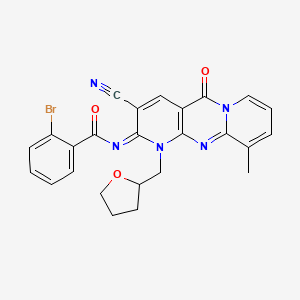

![N-[4-(2,2-Diphenylethenyl)phenyl]-2-methoxy-N-(2-methoxyphenyl)aniline](/img/structure/B14163819.png)
